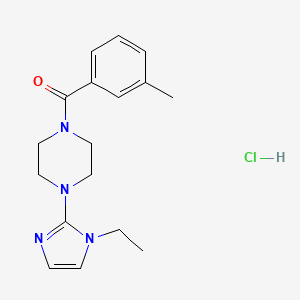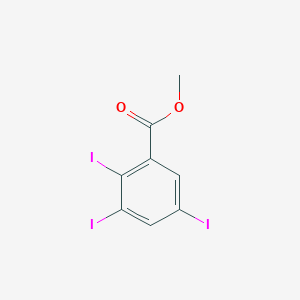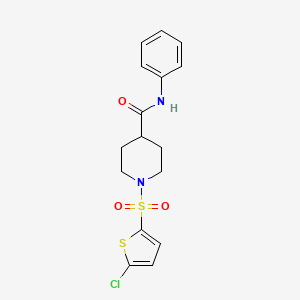
1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-4-carboxamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. CTAP is a selective antagonist of the μ-opioid receptor, which is a key player in the regulation of pain, reward, and addiction.
Aplicaciones Científicas De Investigación
Anticancer Potential
- Synthesis and Anticancer Evaluation of Naphthoquinone Derivatives : Compounds related to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-4-carboxamide show significant cytotoxic activity against various human cancer cell lines. Specifically, compounds with similar structures induce apoptosis and arrest the cell cycle in the G1 phase, suggesting potential as anticancer agents (Ravichandiran et al., 2019).
Antimicrobial Activity
- Synthesis and Antimicrobial Activities of Novel Derivatives : Research indicates that derivatives of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-4-carboxamide have been synthesized and tested for antimicrobial activities. While some compounds showed no activity against tested organisms, the exploration of such derivatives contributes to the field of antimicrobial research (Ovonramwen et al., 2021).
Bio-imaging Applications
- A Phenoxazine-Based Fluorescent Chemosensor : Compounds structurally related to the chemical have been developed for the detection of Cd2+ and CN− ions. Such sensors can be used in bio-imaging in live cells and zebrafish, highlighting the potential of these compounds in biological imaging applications (Ravichandiran et al., 2020).
Structure and Conformation Analysis
- Study of Molecular Structure : The molecular structure and conformation of solvated compounds similar to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-4-carboxamide, evaluated as potential antineoplastic agents, have been studied. Such research helps understand the physical and chemical properties essential for their biological activity (Banerjee et al., 2002).
Potential in Treating Asthma
- Antagonists of the Peptidoleukotrienes : Research into substituted indole carboxamides, structurally related to the compound , has led to the discovery of potential antagonists of peptidoleukotrienes. These antagonists show promise in treating conditions like asthma, highlighting another potential application of compounds in this class (Jacobs et al., 1993).
Propiedades
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S2/c17-14-6-7-15(23-14)24(21,22)19-10-8-12(9-11-19)16(20)18-13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZMHBPHWBGGIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B2512728.png)
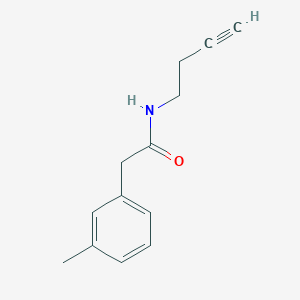
![(E)-1-[5-(4-bromophenyl)furan-2-yl]-N-hydroxymethanimine](/img/structure/B2512733.png)
![N-[2-(2-Chlorophenyl)-2-methoxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2512734.png)
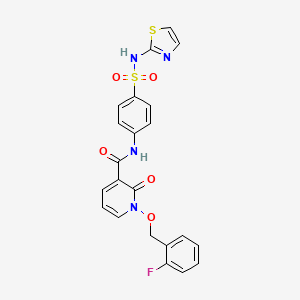
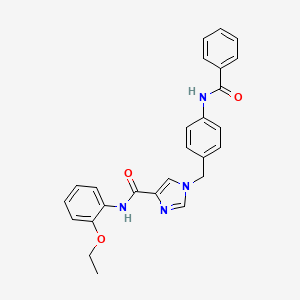
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2512738.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2512741.png)

![4-(4-methoxyphenyl)-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2512743.png)
![3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2512746.png)

